3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine
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Overview
Description
3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine is a cyclobutyl-containing pyridazine derivative. This compound has gained significance as a building block for the synthesis of various chemical entities due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid ethyl ester with appropriate reagents under controlled conditions. For instance, lithium aluminum hydride solution in tetrahydrofuran (THF) can be used to reduce the ester to the corresponding alcohol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: A related compound with similar structural features.
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid: Another derivative used in pharmaceutical research.
Uniqueness
3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine stands out due to its pyridazine core and the presence of the difluorocyclobutyl group, which imparts unique reactivity and potential biological activity.
Properties
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-7-2-3-9(14-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQWUIAZKSLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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